molecular formula C19H20N6O B12380759 3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

Cat. No.: B12380759
M. Wt: 348.4 g/mol
InChI Key: UYAQXKNZGMAYGA-UHFFFAOYSA-N
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Description

3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features an indazole moiety, an imidazo[1,2-b]pyridazine core, and a morpholine ring, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine typically involves multi-step reactions starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases. For instance, it has been shown to inhibit TAK1 kinase, which plays a crucial role in cell growth, differentiation, and apoptosis. The inhibition of TAK1 kinase disrupts signaling pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine is unique due to its combination of the indazole, imidazo[1,2-b]pyridazine, and morpholine moieties. This unique structure contributes to its potent biological activities and makes it a promising candidate for drug development .

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C19H20N6O/c1-24(15-6-8-26-9-7-15)19-5-4-18-20-12-17(25(18)23-19)13-2-3-16-14(10-13)11-21-22-16/h2-5,10-12,15H,6-9H2,1H3,(H,21,22)

InChI Key

UYAQXKNZGMAYGA-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCOCC1)C2=NN3C(=NC=C3C4=CC5=C(C=C4)NN=C5)C=C2

Origin of Product

United States

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